1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene

Beschreibung

Chemical Identity and Nomenclature

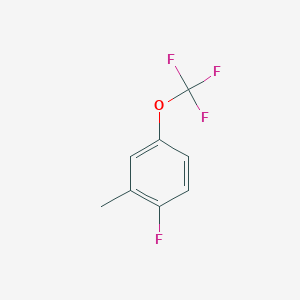

This compound represents a highly substituted aromatic compound characterized by its distinctive molecular architecture incorporating multiple fluorine-containing functional groups. The compound bears the Chemical Abstracts Service registry number 86256-57-7 and possesses the molecular formula carbon eight hydrogen six fluorine four oxygen, corresponding to a molecular weight of 194.13 grams per mole. The International Union of Pure and Applied Chemistry systematic name follows the standard nomenclature conventions for substituted benzene derivatives, with the numbering system reflecting the positioning of the fluoro, methyl, and trifluoromethoxy substituents around the benzene ring.

The structural identity of this compound is definitively characterized by its unique substitution pattern, where the benzene ring bears a fluorine atom at position 1, a methyl group at position 2, and a trifluoromethoxy group at position 4. This specific arrangement creates a distinctive molecular geometry that influences both the compound's physical properties and its potential reactivity patterns. The canonical Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1)OC(F)(F)F)F provides a clear structural descriptor that enables unambiguous identification of the compound in chemical databases and literature.

Alternative nomenclature systems have been applied to describe this compound, including the designation 2-fluoro-5-(trifluoromethoxy)toluene, which emphasizes the relationship to toluene as the parent aromatic system. The International Chemical Identifier key LDJIIVLZXUJESW-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating accurate identification across various chemical information systems and databases. The compound's identity within the broader class of fluorinated aromatics is further established by its classification under various chemical database systems, including the MDL number MFCD07368733.

Table 1: Chemical Identity Parameters of this compound

Historical Development in Organofluorine Chemistry

The development of compounds such as this compound must be understood within the broader historical context of organofluorine chemistry, a field that has undergone remarkable evolution since its inception in the mid-19th century. The foundational work in organofluorine chemistry can be traced to Alexander Borodin, who in 1862 conducted the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental halogen exchange methodology that remains crucial in modern fluorochemical industry. This pioneering work preceded the actual isolation of elemental fluorine by Henri Moissan in 1886, demonstrating the unique position of organofluorine chemistry as a field that began developing before its key element was fully understood.

The historical trajectory of organofluorine chemistry reveals a progression from simple fluorinated compounds to increasingly complex molecular architectures. The early 20th century witnessed significant advances in aromatic fluorination methodologies, particularly through the work of Schiemann in 1927, who developed the diazonium salt-based aromatic fluorination reaction that enabled the systematic preparation of fluoroaromatic compounds. This methodology established the foundation for accessing fluorinated benzene derivatives, creating the synthetic pathways that would eventually enable the preparation of complex polysubstituted fluoroaromatics such as this compound.

The World War II period marked a dramatic acceleration in organofluorine chemistry development, driven by the demands of the Manhattan Project for uranium hexafluoride-compatible materials. This period saw the development of large-scale fluorine production capabilities and the establishment of industrial fluorochemical processes that would later support the synthesis of specialized fluorinated compounds. The metallic fluoride process developed by Fowler, based on cobalt trifluoride chemistry, demonstrated the feasibility of systematic fluorination reactions that could introduce multiple fluorine atoms into organic molecules. These wartime developments established the technological foundation that would eventually enable the synthesis of complex fluorinated aromatics containing multiple fluorine-bearing functional groups.

The post-war period witnessed the emergence of direct fluorination methodologies using elemental fluorine, including the development of controlled fluorination processes that could selectively introduce fluorine atoms into aromatic systems. The "Jet fluorination" apparatus developed by Bigelow and the low-temperature gradient fluorination technique developed by Lagow and Margrave in 1970 provided new synthetic capabilities for accessing highly fluorinated organic compounds. These methodological advances created the synthetic framework necessary for preparing compounds with complex fluorination patterns, including molecules incorporating both direct aromatic fluorine substitution and fluorinated alkoxy groups such as trifluoromethoxy substituents.

Table 2: Historical Milestones in Organofluorine Chemistry Development

Position Within Trifluoromethoxybenzene Derivatives

This compound occupies a distinctive position within the broader family of trifluoromethoxybenzene derivatives, representing one of the more structurally complex members of this important class of fluorinated aromatics. The trifluoromethoxy functional group itself represents a highly electronegative substituent that significantly influences the electronic properties of aromatic systems, and its combination with additional fluorine substitution and methyl groups creates a compound with unique reactivity patterns and physical properties. The parent compound trifluoromethoxybenzene, bearing the Chemical Abstracts Service number 456-55-3 and molecular formula C7H5F3O, serves as the foundational structure from which more complex derivatives such as this compound are conceptually derived.

The structural relationship between this compound and other trifluoromethoxybenzene derivatives reveals the systematic approach to molecular design within this chemical family. The parent trifluoromethoxybenzene possesses a molecular weight of 162.11 grams per mole and exhibits specific physical properties including a boiling point of 102 degrees Celsius and a density of 1.226 grams per milliliter at 25 degrees Celsius. The addition of the fluorine and methyl substituents in this compound increases the molecular weight to 194.13 grams per mole, reflecting the systematic modification of the parent structure to achieve specific property targets.

Comparative analysis with other related compounds reveals the unique positioning of this compound within the broader landscape of fluorinated aromatics. The compound 1-fluoro-2-(trifluoromethoxy)benzene, bearing Chemical Abstracts Service number 2106-18-5, represents a structurally related derivative that lacks the methyl substituent present in the target compound. This structural comparison highlights the specific role of the methyl group in modifying the overall electronic and steric properties of the molecule. Similarly, the compound 1-fluoro-4-methyl-2-(trifluoromethyl)benzene, with Chemical Abstracts Service number 1214385-64-4, demonstrates an alternative arrangement where the trifluoromethoxy group is replaced by a trifluoromethyl substituent.

The industrial significance of trifluoromethoxybenzene derivatives has been established through their widespread application in pharmaceutical, pesticide, dye, liquid crystal material, and electronic chemical industries. The specific substitution pattern present in this compound positions it as a potential intermediate or building block for the synthesis of more complex fluorinated materials. The presence of multiple reactive sites, including the aromatic fluorine atom and the electron-withdrawing trifluoromethoxy group, provides synthetic handles for further functionalization reactions that could lead to libraries of related compounds with tailored properties.

Table 3: Comparative Analysis of Trifluoromethoxybenzene Derivatives

Eigenschaften

IUPAC Name |

1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJIIVLZXUJESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382581 | |

| Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-57-7 | |

| Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Trifluoromethoxybenzene Intermediates

A critical intermediate is trifluoromethoxybenzene, which can be prepared from trichloromethoxybenzene by fluorination using anhydrous hydrogen fluoride (HF) under controlled temperature and pressure conditions.

| Step | Reagents & Conditions | Details |

|---|---|---|

| Fluorination | Trichloromethoxybenzene + Anhydrous HF | Heated at 80°C for 4–6 hours in a stainless steel autoclave under 30–35 kg/cm² pressure. Hydrochloric acid is a by-product. |

| Isolation | Distillation at atmospheric pressure | Pure trifluoromethoxybenzene obtained in initial distillation cuts. |

This step requires careful handling due to the corrosive nature of HF and the high pressure involved.

Chlorination and Radical Initiation

Starting from anisole and 4-chlorobenzotrifluoride, chlorination is performed under UV light with a radical initiator at 90–100°C. Chlorine gas is introduced at a controlled flow rate (15–20 LPH) over 4–5 hours, followed by a 2-hour post-addition chlorination to complete the reaction.

| Step | Reagents & Conditions | Details |

|---|---|---|

| Chlorination | Anisole + 4-Chlorobenzotrifluoride + Radical initiator + Cl2 | 90–100°C, polychromatic UV illumination, 4–7.5 g initiator, 345 g chlorine total. |

| Workup | Nitrogen purge, solvent removal | Crude chlorinated product obtained for next step. |

Solvents such as benzotrifluoride or chlorobenzene may be used to facilitate the reaction.

Nitration to Introduce Nitro Group

Nitration of trifluoromethoxybenzene is conducted using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–35°C). The reaction favors para-substitution, yielding predominantly the para-nitro isomer (~90%).

| Step | Reagents & Conditions | Details |

|---|---|---|

| Nitration | Trifluoromethoxybenzene + HNO3 + H2SO4 | 0–35°C, 2–5 hours, chlorinated solvents like dichloromethane used as medium. |

| Isolation | Layer separation, solvent evaporation | Mixture of isomers separated; para isomer isolated by solvent extraction. |

By-products include sulfuric acid and water. The nitration mixture is carefully added to maintain temperature control and selectivity.

Nucleophilic Aromatic Substitution to Install Fluorine and Methyl Groups

A key method to prepare 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene involves nucleophilic aromatic substitution (SNAr) on appropriately substituted nitroarene precursors.

- Using potassium carbonate as base in dimethylformamide (DMF) solvent,

- Reacting 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene with 2-bromo-4-methylphenol or related phenols,

- Heating at 110°C overnight under air atmosphere.

This method yields haloaryl-tethered nitroarenes, which can be further processed to the target compound.

| Step | Reagents & Conditions | Details |

|---|---|---|

| SNAr Reaction | 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene + 2-bromo-4-methylphenol + K2CO3 | DMF solvent, 110°C, overnight stirring. |

| Workup | Extraction with CH2Cl2, washing with NaOH, water, brine | Product isolated by recrystallization. |

This approach allows for regioselective installation of fluorine and methyl substituents on the aromatic ring.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Fluorination | Trichloromethoxybenzene | Anhydrous HF, 80°C, 4–6 h, 30–35 kg/cm² | Trifluoromethoxybenzene | High pressure, corrosive reagents |

| 2 | Chlorination | Anisole + 4-Chlorobenzotrifluoride | Cl2, UV light, radical initiator, 90–100°C | Chlorinated intermediate | Radical chlorination |

| 3 | Nitration | Trifluoromethoxybenzene | HNO3 + H2SO4, 0–35°C | 1-nitro-4-trifluoromethoxybenzene | Para isomer major product |

| 4 | SNAr substitution | 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene + 2-bromo-4-methylphenol | K2CO3, DMF, 110°C, overnight | This compound | Nucleophilic aromatic substitution |

Research Findings and Considerations

- The fluorination step using anhydrous HF is critical and requires specialized equipment due to high pressure and corrosive conditions.

- Chlorination under UV light with radical initiators allows selective substitution but requires careful control of chlorine flow and temperature to avoid over-chlorination.

- Nitration conditions are optimized to favor para-substitution, which is essential for obtaining the correct substitution pattern for subsequent reactions.

- The SNAr reaction in DMF with potassium carbonate is an effective method to introduce fluorine and methyl groups regioselectively, with good yields (~70%) reported.

- Purification steps typically involve solvent extraction, layer separation, and recrystallization to achieve high purity (90–99.5%) of intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce corresponding carboxylic acids or ketones .

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene plays a significant role in the development of agrochemicals. It serves as a building block for synthesizing effective herbicides and fungicides. For instance, it is involved in the production of fluoroxypryid, which is effective against various fungal diseases in crops. The trifluoromethoxy group enhances the compound's efficacy, making it valuable in agricultural chemistry.

Case Study: Fungicide Development

A study demonstrated the synthesis of a new class of fungicides using this compound, highlighting its effectiveness against resistant fungal strains. The research indicated that the trifluoromethoxy group contributed to increased potency compared to non-fluorinated analogs.

Pharmaceutical Applications

In medicinal chemistry, this compound is utilized to synthesize fluorinated drugs that exhibit improved bioavailability and metabolic stability. It plays a crucial role in creating fluoroquinolones and fluoroarylamines known for their potent anti-cancer and anti-viral properties.

Case Study: Anti-Cancer Efficacy

Research involving novel anti-cancer agents derived from this compound revealed that fluorinated derivatives exhibited synergistic effects when combined with existing therapies. Preclinical trials indicated significant improvements in therapeutic outcomes due to enhanced drug-target interactions facilitated by the unique electronic properties imparted by the trifluoromethoxy group.

Electrochemical Applications

The compound is employed in producing electrochromic materials that change color or opacity when an electrical signal is applied. This property is particularly useful for developing smart windows and displays that adjust their transparency based on environmental conditions. The trifluoromethoxy group contributes to the stability and performance of these materials.

Material Science Applications

In material science, this compound is significant for synthesizing liquid crystals used in electronic displays such as LCDs. Its high refractive index and low birefringence make it suitable for applications requiring precise optical properties. Additionally, it is utilized to develop advanced polymers and coatings that require enhanced chemical resistance and thermal stability.

Wirkmechanismus

The mechanism by which 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

The following table and analysis highlight key structural analogs and their distinct properties:

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Substituents | Notable Properties/Applications | Evidence Source |

|---|---|---|---|---|

| 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene | C₈H₆F₄O | 1-F, 2-CH₃, 4-OCF₃ | High lipophilicity; potential in drug design (inferred) | |

| 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C₇H₃F₄NO₃ | 1-F, 2-NO₂, 4-OCF₃ | Reactive nitro group; used in agrochemical intermediates | |

| 1-Fluoro-4-methoxy-2-(trifluoromethoxy)benzene | C₈H₆F₄O₂ | 1-F, 4-OCH₃, 2-OCF₃ | Enhanced polarity; applications in liquid crystals | |

| 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene | C₈H₆F₄ | 2-F, 1-CH₃, 4-CF₃ | Lower polarity; used in fluoropolymer synthesis | |

| 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene | C₇H₃ClF₄O | 2-Cl, 1-F, 4-OCF₃ | Increased halogen reactivity; pesticide intermediate |

Key Structural Variations and Implications

Substituent Effects on Reactivity

Nitro vs. Methyl Groups :

Replacing the methyl group (electron-donating) with a nitro group (electron-withdrawing) in 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene increases electrophilic substitution reactivity, making it suitable for explosive precursors or agrochemicals . In contrast, the methyl group in the target compound stabilizes the ring against oxidation, favoring medicinal chemistry applications.Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :

The -OCF₃ group in the target compound provides stronger electron-withdrawing effects than -CF₃, altering reaction pathways. For example, 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene exhibits lower metabolic stability in vivo compared to trifluoromethoxy analogs .

Positional Isomerism

- Substituent Position :

Moving the trifluoromethoxy group from position 4 to 3 (e.g., 1-Fluoro-3-(trifluoromethoxy)benzene) reduces steric hindrance, enhancing binding to biological targets like enzyme active sites .

Halogen Substitutions

- Fluorine vs. Chlorine : The target compound’s fluorine atom at position 1 improves metabolic stability compared to chlorine analogs (e.g., 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene), which show higher reactivity in nucleophilic substitutions .

Biologische Aktivität

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is an aromatic compound notable for its unique trifluoromethoxy group, which significantly influences its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 194.13 g/mol. The structure is characterized by:

- A fluorine atom at the 1-position.

- A methyl group at the 2-position.

- A trifluoromethoxy group at the 4-position.

These substituents contribute to the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with trifluoromethoxy groups often exhibit significant antimicrobial and antifungal properties. The trifluoromethoxy group enhances the compound's interaction with various biological molecules, potentially increasing its potency against microbial strains. For instance, studies have shown that fluorinated compounds can disrupt bacterial cell wall synthesis, leading to effective antimicrobial action .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Receptor Interaction : It can interact with specific receptors, modulating their activity and influencing cellular responses.

These interactions are crucial for understanding how such compounds can be optimized for therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that fluorinated derivatives exhibited enhanced activity against resistant strains of Mycobacterium tuberculosis, suggesting a novel mechanism of action that could be leveraged for drug development .

- Structure-Activity Relationship (SAR) : Research on structurally related compounds has shown that variations in the trifluoromethoxy group significantly affect biological activity. For example, modifications in the position of fluorine atoms can lead to increased potency against specific targets .

- Pharmacological Applications : The compound is being investigated as a potential pharmacophore in drug design, particularly targeting enzymes involved in bacterial metabolism. Its unique electronic properties make it a candidate for further development in medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of several compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| 1-Fluoro-2-methylbenzene | Contains a fluorine atom and methyl group | Lacks trifluoromethoxy group | Moderate antimicrobial activity |

| 4-Trifluoromethoxybenzene | Contains only trifluoromethoxy group | No fluorine or methyl substituents | High antifungal activity |

| 1-Methyl-4-(trifluoromethyl)benzene | Contains a methyl group and trifluoromethyl | Different positioning of functional groups | Variable activity based on structure |

| 2-Fluoro-4-methylphenol | Contains a hydroxyl group | Hydroxyl functionality adds different reactivity | Effective against certain bacterial strains |

Q & A

Basic Research Question

- Chromatography : Silica gel chromatography with gradient elution (hexane:ethyl acetate) effectively separates the compound from polar byproducts .

- Recrystallization : Limited by the compound’s moderate solubility in ethanol or methanol; slow cooling improves crystal purity .

- Challenges : The trifluoromethoxy group increases hydrophobicity, complicating aqueous workup. Use of deuterated solvents for NMR tracking is advised .

In designing biological assays for this compound, how can researchers account for potential fluorophilic interactions with target proteins?

Advanced Research Question

The fluorine atoms and trifluoromethoxy group engage in unique interactions:

- Hydrogen bonding : Fluorine’s high electronegativity allows weak hydrogen bonds with protein backbone amides .

- Lipophilicity : LogP values (~2.5–3.0) suggest membrane permeability, requiring cell-based assays to evaluate intracellular targets .

- Fluorine NMR : Use ¹⁹F NMR to track binding events, as fluorine’s spin-½ nucleus provides distinct shifts upon protein interaction .

What spectroscopic methods are most reliable for characterizing the structure of this compound, and what key spectral signatures should be observed?

Basic Research Question

- ¹H NMR : A singlet for the methyl group (~δ 2.3 ppm) and splitting patterns for aromatic protons (δ 6.8–7.5 ppm) .

- ¹⁹F NMR : Distinct signals for the fluorine atom (~δ -110 ppm) and trifluoromethoxy group (~δ -58 ppm) .

- GC-MS : Molecular ion peak at m/z 212 (C₈H₆F₄O) with fragmentation patterns confirming substituent positions .

What computational methods are suitable for predicting the interaction of this compound with cytochrome P450 enzymes, and how do these models align with experimental data?

Advanced Research Question

- Docking simulations : Use AutoDock Vina with crystal structures of CYP3A4 or CYP2D6 to predict binding poses. The trifluoromethoxy group may occupy hydrophobic pockets .

- MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories; compare with experimental IC₅₀ values from fluorometric assays .

- Validation : Cross-reference with metabolic stability data (e.g., microsomal half-life) to refine force field parameters .

How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

Basic Research Question

- Temperature modulation : Lower temperatures (0–25°C) reduce Friedel-Crafts alkylation byproducts during methyl group introduction .

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in trifluoromethoxy group installation .

- In situ monitoring : Use FT-IR to track intermediate formation and adjust reagent stoichiometry dynamically .

What strategies are effective in resolving contradictory data regarding the compound’s solubility and partitioning coefficients across different studies?

Advanced Research Question

- Standardized protocols : Adopt shake-flask (pH 7.4 buffer) or HPLC methods to measure logP, ensuring consistent ionic strength .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental solubility to identify outliers .

- Meta-analysis : Aggregate data from PubChem and ECHA entries, applying statistical weighting to account for methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.